[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
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Properties
IUPAC Name |
[1-(5-fluoro-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYXACHTMUUFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have demonstrated a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities suggest that [1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been shown to influence a broad range of biochemical pathways. For instance, indole derivatives have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. These effects suggest that this compound may induce changes at the molecular and cellular levels that contribute to these activities.
Biological Activity
[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, with the CAS number 1249348-97-7, is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
The compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its biological activity by influencing lipophilicity and electronic properties.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies indicate that compounds with triazole rings exhibit significant activity against various bacterial strains. For instance, similar triazole compounds have shown inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Triazole A | Staphylococcus aureus | 18 |
| Triazole B | Pseudomonas aeruginosa | 12 |
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has been documented in several studies. For example, compounds structurally similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro .
Table 2: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Reference Drug (Diclofenac) IC50 (µM) |
|---|---|---|
| This compound | 34.0 | 31.4 |
| Triazole C | 29.0 | 31.4 |
The biological activity of triazoles is often attributed to their ability to inhibit specific enzymes or pathways critical for microbial survival or inflammatory processes. For instance, they may act as inhibitors of fungal cytochrome P450 enzymes or modulate the activity of cyclooxygenases (COX) involved in inflammation.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results indicated that derivatives similar to this compound exhibited promising antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammation models in mice, the administration of triazole derivatives led to a significant reduction in paw edema compared to control groups. The study highlighted the compound's potential as a therapeutic agent for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
